

Spectroscopic Data of Methyl 5-bromo-2-(difluoromethoxy)benzoate: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 5-bromo-2-(difluoromethoxy)benzoate
Cat. No.:	B1461929

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Introduction

Methyl 5-bromo-2-(difluoromethoxy)benzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a methyl ester, and a difluoromethoxy group, imparts specific physicochemical properties that are valuable in the design of novel bioactive molecules and functional materials. The difluoromethoxy group, in particular, is recognized as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and cell permeability.

A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Methyl 5-bromo-2-(difluoromethoxy)benzoate**. The presented data is a consolidation of predicted values derived from established spectroscopic principles and data from closely related chemical structures. Each section details the rationale behind the expected spectral features, offering insights into the relationship between the molecular structure and its spectroscopic signature.

Molecular Structure and Key Features

The structure of **Methyl 5-bromo-2-(difluoromethoxy)benzoate** presents several key features that dictate its spectroscopic properties:

- Aromatic Ring: A 1,2,4-trisubstituted benzene ring. The electronic effects of the substituents (bromo, difluoromethoxy, and methyl carboxylate) influence the chemical shifts of the aromatic protons and carbons.
- Methyl Ester Group (-COOCH₃): This group gives rise to characteristic signals in both NMR and IR spectra. The carbonyl (C=O) bond is a strong IR absorber, and the methyl protons are readily identifiable in the ¹H NMR spectrum.
- Difluoromethoxy Group (-OCHF₂): This group is particularly informative in NMR spectroscopy. The fluorine atoms couple with the proton and the carbon of the group, leading to characteristic splitting patterns.
- Bromine Atom (-Br): As a halogen, bromine influences the electronic environment of the aromatic ring and its isotopic pattern (⁷⁹Br and ⁸¹Br) is observable in high-resolution mass spectrometry.

Caption: Structure of **Methyl 5-bromo-2-(difluoromethoxy)benzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For **Methyl 5-bromo-2-(difluoromethoxy)benzoate**, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy

Experimental Protocol:

- Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

- Reference the chemical shifts to the residual solvent peak of CDCl_3 (δ 7.26 ppm) or tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Caption: Workflow for ^1H NMR data acquisition.

Predicted ^1H NMR Data (400 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.8-7.9	d	1H	Ar-H	Aromatic proton ortho to the ester, deshielded by the carbonyl group.
~7.6-7.7	dd	1H	Ar-H	Aromatic proton ortho to the bromine, showing coupling to two other aromatic protons.
~7.1-7.2	d	1H	Ar-H	Aromatic proton ortho to the difluoromethoxy group.
~6.6 (t, $J \approx 73$ Hz)	t	1H	-OCHF ₂	The proton of the difluoromethoxy group is split into a triplet by the two equivalent fluorine atoms. The large coupling constant is characteristic of geminal H-F coupling. [1]

~3.9	s	3H	-COOCH ₃	The methyl ester protons appear as a singlet in a typical region for this functional group.
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Interpretation:

The aromatic region (δ 7.0-8.0 ppm) is expected to show three distinct signals for the three aromatic protons. The electron-withdrawing nature of the carbonyl group will deshield the ortho proton, shifting it downfield.^[2] The difluoromethoxy group also has an electron-withdrawing inductive effect, influencing the chemical shifts of the adjacent protons. The most characteristic signal is the triplet for the proton of the difluoromethoxy group, with a large coupling constant (J) of approximately 73 Hz due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy

Experimental Protocol:

- Use the same sample prepared for ¹H NMR.
- Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.
- Reference the chemical shifts to the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity (^{19}F coupling)	Assignment	Rationale
~165	s	C=O	The carbonyl carbon of the ester group.
~155	t	Ar-C-O	The aromatic carbon attached to the difluoromethoxy group, split into a triplet by the two fluorine atoms.
~135	s	Ar-C	Aromatic carbon.
~132	s	Ar-C	Aromatic carbon.
~125	s	Ar-C-Br	The aromatic carbon attached to the bromine atom.
~120	s	Ar-C	Aromatic carbon.
~115 (t, $J \approx 260$ Hz)	t	-OCHF ₂	The carbon of the difluoromethoxy group, appearing as a triplet with a large one-bond C-F coupling constant. ^[3] ^[4]
~53	s	-COOCH ₃	The methyl carbon of the ester group.

Interpretation:

The ^{13}C NMR spectrum is expected to show nine distinct signals. The carbonyl carbon appears downfield, typical for ester groups.^[5] The carbon of the difluoromethoxy group will be split into a triplet with a large coupling constant due to the two attached fluorine atoms. The aromatic carbon attached to this group will also show a triplet splitting, but with a smaller two-bond C-F

coupling constant. The other aromatic carbons will have chemical shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

- Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.
- Record the spectrum over the range of 4000-400 cm^{-1} .
- Process the data to obtain a transmittance or absorbance spectrum.

Caption: Workflow for IR data acquisition.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~3100-3000	Weak-Medium	Aromatic C-H stretch	Characteristic stretching vibrations of C-H bonds on the benzene ring.
~2960	Weak	Aliphatic C-H stretch	Stretching vibration of the methyl group C-H bonds.
~1730	Strong	C=O stretch	The carbonyl stretch of the aromatic ester is a very strong and sharp absorption.[6][7]
~1600, ~1480	Medium	Aromatic C=C stretch	Benzene ring skeletal vibrations.
~1250	Strong	Asymmetric C-O-C stretch	The C-O stretching of the ester group.[6]
~1100-1000	Strong	C-F stretch	Strong absorptions due to the C-F bonds of the difluoromethoxy group.
~800-700	Strong	C-H out-of-plane bend	Bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern.
~600	Medium	C-Br stretch	Stretching vibration of the carbon-bromine bond.

Interpretation:

The IR spectrum will be dominated by a strong carbonyl absorption around 1730 cm^{-1} , confirming the presence of the ester.^{[6][7]} Strong bands in the $1250\text{-}1000\text{ cm}^{-1}$ region will be indicative of the C-O and C-F stretching vibrations. The aromatic C-H and C=C stretching bands will also be present, confirming the aromatic nature of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

- Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for soft ionization, or electron ionization (EI) for fragmentation analysis.
- Acquire the mass spectrum in positive ion mode.
- Analyze the data to identify the molecular ion and major fragment ions.

Predicted Mass Spectrometry Data (Electron Ionization):

m/z	Possible Fragment	Rationale
280/282	$[M]^+$	Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom ($^{19}\text{Br}/^{81}\text{Br}$ ratio of ~1:1).
249/251	$[M - \text{OCH}_3]^+$	Loss of the methoxy radical from the ester group.
221/223	$[M - \text{COOCH}_3]^+$	Loss of the carbomethoxy radical.
171	$[M - \text{Br} - \text{OCH}_3]^+$	Subsequent loss of the bromine atom and the methoxy radical.
105	$[\text{C}_6\text{H}_4\text{CO}]^+$	A common fragment in the mass spectra of benzoates. ^[8]
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, a common fragment for benzene derivatives. ^[8]

Interpretation:

The mass spectrum should show a molecular ion peak at m/z 280 and 282, corresponding to the two isotopes of bromine, with approximately equal intensity. Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (-OCH₃) and the entire carbomethoxy group (-COOCH₃).^{[9][10][11]} The presence of the difluoromethoxy group may lead to additional fragmentation pathways involving the loss of CHF₂.

Summary of Spectroscopic Data

Technique	Key Feature	Predicted Value
¹ H NMR	Aromatic Protons	~7.1-7.9 ppm (3H)
Difluoromethoxy Proton	~6.6 ppm (t, J ≈ 73 Hz, 1H)	
Methyl Ester Protons	~3.9 ppm (s, 3H)	
¹³ C NMR	Carbonyl Carbon	~165 ppm
Difluoromethoxy Carbon	~115 ppm (t, J ≈ 260 Hz)	
Methyl Ester Carbon	~53 ppm	
IR	C=O Stretch	~1730 cm ⁻¹ (strong)
C-O Stretch	~1250 cm ⁻¹ (strong)	
C-F Stretch	~1100-1000 cm ⁻¹ (strong)	
MS (EI)	Molecular Ion [M] ⁺	m/z 280/282
Base Peak (probable)	[M - OCH ₃] ⁺ (m/z 249/251)	

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for **Methyl 5-bromo-2-(difluoromethoxy)benzoate**. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for the unequivocal identification and characterization of this compound. The unique spectral features arising from the difluoromethoxy group, in particular, serve as a valuable diagnostic tool. This information is essential for researchers working with this molecule, ensuring the integrity of their starting materials and enabling the accurate analysis of reaction outcomes.

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